(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride
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Overview
Description
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride is a chemical compound with a complex structure, characterized by the presence of a chloromethyl group, a dibenzylamino group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chloromethyl group: This can be achieved by reacting a suitable phenyl derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Introduction of the dibenzylamino group: This step involves the nucleophilic substitution of the chloromethyl group with dibenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the chloromethyl group can yield various substituted derivatives.
Scientific Research Applications
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- (2-(Chloromethyl)-4-(dimethylamino)phenyl)methanol hydrochloride
- (2-(Chloromethyl)-4-(diethylamino)phenyl)methanol hydrochloride
- (2-(Chloromethyl)-4-(diphenylamino)phenyl)methanol hydrochloride
Uniqueness
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride is unique due to the presence of the dibenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO.ClH/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-13,25H,14-17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVKOMBJQAXYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693240 |
Source
|
Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260403-55-1 |
Source
|
Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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